7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
Description
7-Methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 129912-15-8) is a polycyclic heterocyclic compound featuring a methoxy group (-OCH₃) at position 7 and a carboxylic acid (-COOH) at position 2 of the imidazo[1,2-a]pyridine scaffold. The "5H,6H,7H,8H" designation indicates partial saturation of the bicyclic system, distinguishing it from fully aromatic analogs. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which exhibit anticancer, antimicrobial, and antiviral activities . The methoxy group and saturated ring system may influence solubility, metabolic stability, and target binding, making it a valuable scaffold for drug discovery.
Properties
IUPAC Name |
7-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPPJYYSYCBHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN2C=C(N=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Biological Activity
7-Methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of 2-aminopyridine with aldehydes or ketones under specific conditions. The methoxylation step is crucial for enhancing its biological activity. The general synthetic route can be summarized as follows:
- Starting Materials : 2-Aminopyridine and suitable aldehyde or ketone.
- Reaction Conditions : Cyclization followed by methoxylation.
- Purification : Using techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, influencing several biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values in these studies indicate significant antiproliferative activity.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that are pivotal in cancer progression and microbial resistance. For example, it has shown potential as an inhibitor of Aurora-A kinase, which is involved in cell cycle regulation.
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various derivatives of imidazo[1,2-a]pyridine compounds against clinical isolates. The results indicated that modifications at the 7-position enhanced antimicrobial activity significantly compared to unsubstituted analogs.
- Anticancer Activity : In a comparative study involving several imidazo derivatives, this compound demonstrated superior cytotoxicity against MCF-7 cells when compared to standard chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
